molecular formula C8H13NO2 B138801 3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one CAS No. 144478-96-6

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one

Cat. No.: B138801
CAS No.: 144478-96-6
M. Wt: 155.19 g/mol
InChI Key: JGQGLZMTQUDUQX-UHFFFAOYSA-N
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Description

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazolone family Oxazolones are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

    Substitution: The oxazolone ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2-oxazol-5-one
  • 3-tert-butyl-4H-1,2-oxazol-5-one
  • 4-ethyl-4H-1,2-oxazol-5-one

Uniqueness

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications compared to other similar oxazolones.

Properties

IUPAC Name

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQGLZMTQUDUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NOC1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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